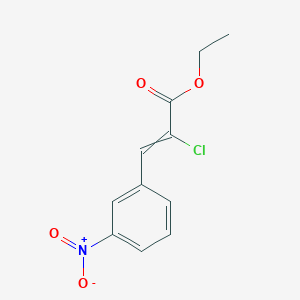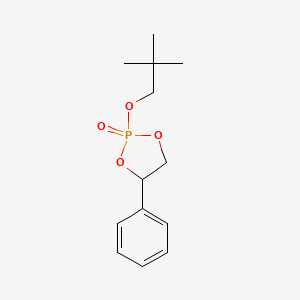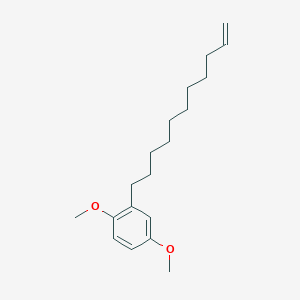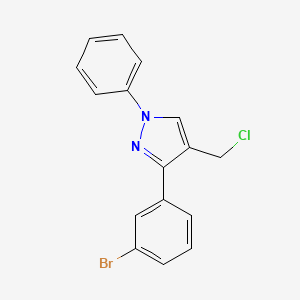silane CAS No. 496938-39-7](/img/structure/B14256413.png)
[(Anthracen-9-yl)methyl](trichloro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-9-yl)methylsilane is an organosilicon compound that features an anthracene moiety attached to a silicon atom through a methylene bridge. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of anthracene with the reactivity of trichlorosilane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Anthracen-9-yl)methylsilane can be synthesized through a reaction involving anthracene and trichloromethylsilane. The typical synthetic route involves the following steps:
Formation of the Grignard Reagent: Anthracene is first converted into its Grignard reagent by reacting with magnesium in the presence of anhydrous ether.
Reaction with Trichloromethylsilane: The Grignard reagent is then reacted with trichloromethylsilane under anhydrous conditions to yield (Anthracen-9-yl)methylsilane.
Industrial Production Methods
In an industrial setting, the production of (Anthracen-9-yl)methylsilane may involve the direct chlorination of anthracene followed by a reaction with silicon tetrachloride in the presence of a catalyst. This method ensures a higher yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Anthracen-9-yl)methylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form poly[(Anthracen-9-yl)methyl]silane and alkali metal chlorides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.
Reduction: Sodium or potassium, usually in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: (Anthracen-9-yl)methylsilane.
Alcoholysis: (Anthracen-9-yl)methylsilane.
Reduction: Poly[(Anthracen-9-yl)methyl]silane.
Applications De Recherche Scientifique
(Anthracen-9-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of silicone polymers and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (Anthracen-9-yl)methylsilane involves the reactivity of the trichlorosilane group, which can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes. The anthracene moiety can participate in photochemical reactions, making the compound useful in applications requiring light-induced processes. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with biological molecules such as DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltrichlorosilane: Similar in structure but lacks the anthracene moiety, making it less photoreactive.
Phenyltrichlorosilane: Contains a phenyl group instead of an anthracene moiety, resulting in different reactivity and applications.
Vinyltrichlorosilane: Features a vinyl group, which imparts different chemical properties compared to the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methylsilane is unique due to the presence of the anthracene moiety, which imparts photoreactive properties not found in other trichlorosilane derivatives. This makes it particularly useful in applications involving light-induced reactions and photodynamic therapy.
Propriétés
Numéro CAS |
496938-39-7 |
|---|---|
Formule moléculaire |
C15H11Cl3Si |
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
anthracen-9-ylmethyl(trichloro)silane |
InChI |
InChI=1S/C15H11Cl3Si/c16-19(17,18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |
Clé InChI |
QEQNFXYUEWELJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)



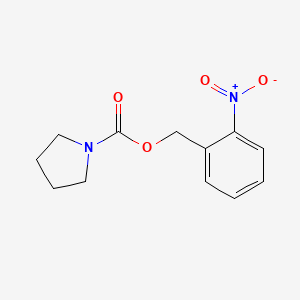
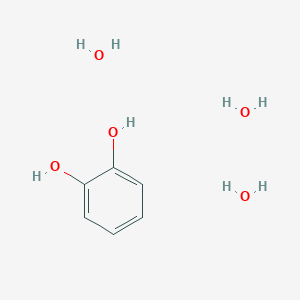
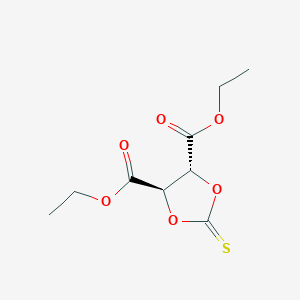
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)

